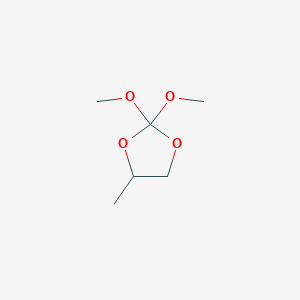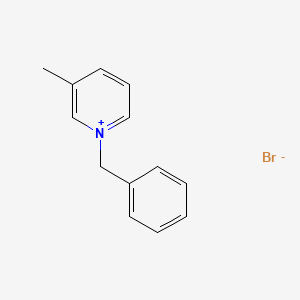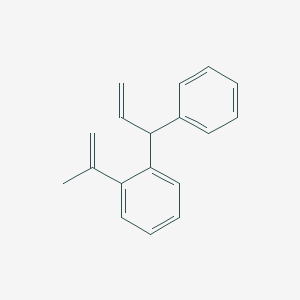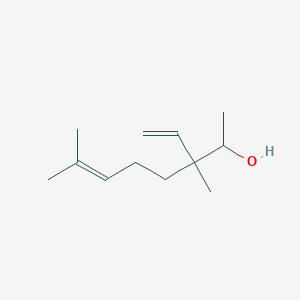
2,2-Dimethoxy-4-methyl-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethoxy-4-methyl-1,3-dioxolane is a heterocyclic acetal with the chemical formula C₆H₁₂O₃. It is a member of the dioxolane family, which are organic compounds containing a dioxolane ring. This compound is related to tetrahydrofuran (THF) by the replacement of the methylene group (CH₂) at the 2-position with an oxygen atom .
Métodos De Preparación
2,2-Dimethoxy-4-methyl-1,3-dioxolane can be synthesized through the acetalization of aldehydes and ketalization of ketones with ethylene glycol in the presence of a Brönsted or Lewis acid catalyst . A standard procedure involves using toluenesulfonic acid as a catalyst in refluxing toluene, which allows the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Industrial production methods may involve solvent-free green synthesis techniques to ensure low-cost and environmentally friendly processes .
Análisis De Reacciones Químicas
2,2-Dimethoxy-4-methyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like KMnO₄ and MCPBA.
Reduction: Reduction can be achieved using H₂/Ni, H₂/Rh, Zn/HCl, Na/NH₃, LiAlH₄, and NaBH₄.
Substitution: It can undergo substitution reactions with nucleophiles like RLi, RMgX, RCuLi, enolates, NH₃, and RNH₂.
Deprotection: Deprotection of acetal or ketal-protected carbonyl compounds can be performed using NaBArF₄ in water at 30°C.
Aplicaciones Científicas De Investigación
2,2-Dimethoxy-4-methyl-1,3-dioxolane has various applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 2,2-Dimethoxy-4-methyl-1,3-dioxolane involves its role as a protecting group for carbonyl compounds. It forms stable cyclic acetals that protect carbonyl groups from undergoing reactions during transformations of other functional groups . The molecular targets and pathways involved include the formation of stable cyclic structures that prevent unwanted reactions .
Comparación Con Compuestos Similares
2,2-Dimethoxy-4-methyl-1,3-dioxolane can be compared with other similar compounds such as:
1,3-Dioxane: A six-membered ring compound with similar stability and reactivity.
2,2-Dimethyl-1,3-dioxolane-4-methanol: Used in the synthesis of various pharmaceutical intermediates.
2,4-Dimethyl-1,3-dioxolane:
These compounds share similar chemical properties but differ in their specific applications and reactivity profiles.
Propiedades
Número CAS |
60528-13-4 |
|---|---|
Fórmula molecular |
C6H12O4 |
Peso molecular |
148.16 g/mol |
Nombre IUPAC |
2,2-dimethoxy-4-methyl-1,3-dioxolane |
InChI |
InChI=1S/C6H12O4/c1-5-4-9-6(7-2,8-3)10-5/h5H,4H2,1-3H3 |
Clave InChI |
NVHNHRSGZLOXNP-UHFFFAOYSA-N |
SMILES canónico |
CC1COC(O1)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Cyclohexanamine, N-[(6-iodo-1,3-benzodioxol-5-yl)methylene]-](/img/structure/B14607639.png)

![1-{[1-(2,4-Dichlorophenyl)cyclopentyl]methyl}-1H-imidazole](/img/structure/B14607663.png)
![N-[(4-fluorophenyl)methyl]heptan-2-amine;hydrochloride](/img/structure/B14607665.png)

![2-[(E)-(2,4,6-Trianilinopyrimidin-5-yl)diazenyl]benzoic acid](/img/structure/B14607669.png)
![3-[3-(4-Bromophenyl)-3-oxoprop-1-enyl]chromen-4-one](/img/structure/B14607675.png)


![N~1~-[(2-Ethenylphenyl)methyl]ethane-1,2-diamine](/img/structure/B14607682.png)


![2H-Indeno[1,2-d]pyrimidin-2-one, 3,5-dihydro-3,5-dimethyl-4-phenyl-](/img/structure/B14607710.png)
